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Compound of Interest

6-Bromobenzo[dJisoxazol-3(2H)-
Compound Name:
one

cat. No.: B1338703

6-Bromobenzo[d]isoxazol-3(2H)-one: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals
Introduction

6-Bromobenzo[d]isoxazol-3(2H)-one is a halogenated heterocyclic compound belonging to
the benzisoxazole class. The benzisoxazole scaffold is of significant interest in medicinal
chemistry due to its presence in a variety of biologically active molecules. The introduction of a
bromine atom at the 6-position can significantly influence the compound's physicochemical
properties and biological activity, making it a valuable building block for the synthesis of novel
therapeutic agents and a subject of interest for chemical and pharmacological research. This
technical guide provides a comprehensive overview of the known chemical properties of 6-
Bromobenzo[d]isoxazol-3(2H)-one, including its structural information, physicochemical
characteristics, and a plausible synthetic approach based on established methodologies for
related compounds.

Core Chemical Properties

While specific experimental data for 6-Bromobenzo[d]isoxazol-3(2H)-one is limited in publicly
available literature, its fundamental properties have been established through supplier
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specifications and computational models.

Property Value Source

Molecular Formula C7H4BrNO2 [11[2]

Molecular Weight 214.02 g/mol [1][2]

CAS Number 65685-51-0 [1112]
Off-white to yellow solid

Appearance (reported for the 3-amino [3]
derivative)

) =>97% (typical from commercial

Purity ] [11[2]
suppliers)

Topological Polar Surface Area

polod 46 Az [2]

(TPSA)

logP (calculated) 1.8836 [2]

Hydrogen Bond Acceptors 2 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 0 [2]

Note: Experimental values for melting point, boiling point, and specific solubility in various
solvents are not readily available in the reviewed literature. For the structurally similar sulfur-
containing compound, 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a melting point of
240-241 °C has been reported, which may serve as a rough estimate.

Synthesis and Reactivity

A specific, validated experimental protocol for the synthesis of 6-Bromobenzo[d]isoxazol-
3(2H)-one is not detailed in the available literature. However, a plausible synthetic route can be
conceptualized based on established methods for the synthesis of benzisoxazole derivatives. A
common approach involves the cyclization of a suitably substituted hydroxamic acid.

Plausible Synthetic Pathway
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A potential synthetic route could start from 4-bromo-2-hydroxybenzoic acid. This starting
material can be converted to its corresponding hydroxamic acid, which can then undergo
cyclization to form the desired 6-Bromobenzo[d]isoxazol-3(2H)-one.

Starting Material Intermediate Final Product

Hydroxylamlne: 6\1-Hydroxy-4-bromo-2-carboxybenzamide) Cychzatlon: G-Bromobenzo[d]isoxazol-3(2H)-one)

G-Bromo-z-hydroxybenzoic acid)

Click to download full resolution via product page
Caption: Plausible synthetic route to 6-Bromobenzo[d]isoxazol-3(2H)-one.

The reactivity of 6-Bromobenzo[d]isoxazol-3(2H)-one is expected to be influenced by the
electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the
inherent reactivity of the isoxazolone ring. The N-H proton is acidic and can be deprotonated
with a suitable base, allowing for N-alkylation or N-arylation reactions. The benzene ring is
susceptible to further electrophilic aromatic substitution, with the bromine atom and the
isoxazolone ring directing the position of incoming electrophiles.

Spectroscopic Analysis

While specific spectra for 6-Bromobenzo[d]isoxazol-3(2H)-one are not publicly available, the
expected spectral characteristics can be inferred from the analysis of related isoxazole and
benzisoxazole structures.

e 'H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
corresponding to the three protons on the benzene ring. The chemical shifts and coupling
patterns will be influenced by the bromine substituent and the fused isoxazolone ring. A
broad singlet corresponding to the N-H proton would also be anticipated, which would be
exchangeable with D20.

e 13C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in
the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The
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chemical shifts of the aromatic carbons would be influenced by the bromine atom and the
fused heterocyclic ring.

e FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for
the N-H stretching vibration, the C=0 stretching of the lactam, C=N stretching of the
isoxazole ring, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for 6-Bromobenzo[d]isoxazol-
3(2H)-one have not been explicitly reported. However, the broader class of benzo[d]isoxazole
derivatives has been investigated for various pharmacological activities. Notably, some
benzo[d]isoxazole analogues have been identified as inhibitors of Hypoxia-Inducible Factor-1a
(HIF-10a) transcription. HIF-1a is a key regulator of cellular response to hypoxia and is
implicated in cancer progression and other diseases.

The general workflow for screening compounds like 6-Bromobenzo[d]isoxazol-3(2H)-one for
HIF-1a inhibitory activity would typically involve cell-based assays.

G—Bromobenzo[d]isoxazoI—S(ZH)-ong E—Iypoxia—induced cancer cellg

Treat cells with compound

!

E_uciferase reporter assay for HIF-1a activita

!

Measure luminescence
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Caption: General workflow for screening HIF-1a inhibitors.

Conclusion

6-Bromobenzo[d]isoxazol-3(2H)-one is a chemical entity with potential for further exploration
in drug discovery and materials science. While a comprehensive experimental dataset for its
chemical and physical properties is currently lacking in the public domain, this guide provides
the foundational knowledge based on available data and established chemical principles.
Further experimental investigation is warranted to fully characterize this compound and unlock
its potential applications. Researchers are encouraged to perform detailed analytical studies
and biological screenings to build upon the information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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